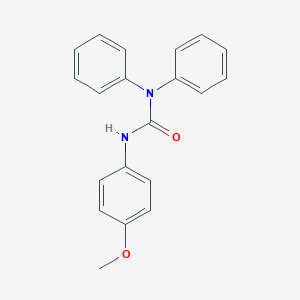

3-(4-Methoxyphenyl)-1,1-diphenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,1-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)21-20(23)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWXTABLCGVRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Urea Bond Formation Pathways

Exploration of Reaction Intermediates in Diphenylurea Synthesis

The synthesis of unsymmetrical ureas like 3-(4-Methoxyphenyl)-1,1-diphenylurea can proceed through various pathways, each involving distinct reactive intermediates. The classical and most direct method involves the reaction of a primary amine with an isocyanate. nih.gov In the context of the target molecule, this would involve the reaction of p-anisidine (B42471) with diphenylisocyanate.

However, the synthesis of unsymmetrical N,N'-diaryl ureas is often achieved through a stepwise approach to control the substitution pattern. One common strategy involves the in-situ generation of an isocyanate intermediate. nih.govtandfonline.com For instance, a precursor like a carbamate (B1207046) or a hydroxamic acid can be converted to an isocyanate, which then reacts with the desired amine. nih.gov

Another prominent pathway for the formation of unsymmetrical diaryl ureas is through palladium-catalyzed C-N cross-coupling reactions. nih.gov This method allows for the sequential arylation of a urea (B33335) or a protected urea, providing a versatile route to a wide array of diaryl ureas. nih.govorganic-chemistry.org

A plausible reaction mechanism for the formation of this compound could involve the following key intermediates, particularly in a phosgene-free synthesis starting from a suitable precursor like a dioxazolone:

Isocyanate Intermediate: The in-situ generation of an isocyanate is a common feature in many urea synthesis methodologies. nih.govtandfonline.com In this case, a precursor would decompose to form a highly reactive isocyanate.

Nucleophilic Attack: The primary amine, p-anisidine, then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. chemicalbook.com

Zwitterionic Adduct: The initial nucleophilic attack can lead to the formation of a transient zwitterionic intermediate.

Proton Transfer: A subsequent proton transfer from the amine nitrogen to the oxygen of the carbonyl group results in the formation of the stable urea bond.

The table below outlines the potential intermediates in the formation of this compound.

| Intermediate | Description |

| Isocyanate | A highly reactive species with the functional group -N=C=O, which is a key electrophile in the reaction. |

| Zwitterionic Adduct | A short-lived species formed upon the initial attack of the amine on the isocyanate, carrying both a positive and a negative formal charge. |

| Carbamic Acid | A potential intermediate that can be formed and subsequently dehydrated to yield the urea product. |

Kinetic and Thermodynamic Considerations in Urea-Forming Reactions

Kinetic Aspects:

The reaction between an amine and an isocyanate is generally fast. The rate of reaction is influenced by several factors, including:

Nucleophilicity of the Amine: The electron-donating methoxy (B1213986) group in p-anisidine increases the nucleophilicity of the amino group, which can lead to a faster reaction rate compared to unsubstituted aniline.

Steric Hindrance: The steric bulk of the substituents on both the amine and the isocyanate can affect the rate of reaction.

Solvent Effects: The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state.

Kinetic studies of related urea syntheses have shown that the reaction often follows second-order kinetics, being first-order with respect to both the amine and the isocyanate. nih.gov

Thermodynamic Aspects:

For the synthesis of diaryl ureas, the enthalpy of reaction (ΔH) is typically negative, indicating an exothermic process. The entropy of reaction (ΔS) is usually negative as well, as two molecules combine to form one. However, the large negative enthalpy change generally ensures a negative Gibbs free energy change (ΔG), making the reaction spontaneous under standard conditions.

The following table provides a qualitative overview of the thermodynamic parameters for a typical urea-forming reaction.

| Thermodynamic Parameter | Expected Value | Implication |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | The reaction releases heat. |

| Entropy of Reaction (ΔS) | Negative | The reaction leads to a decrease in disorder. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under standard conditions. |

It is important to note that these are general considerations, and the specific values for the synthesis of this compound would require experimental determination.

Structural Characterization and Conformational Analysis of 3 4 Methoxyphenyl 1,1 Diphenylurea

Advanced Spectroscopic Techniques for Molecular Structure Determination

Detailed spectroscopic data, which is crucial for the unambiguous determination of a molecule's structure, is not available in published literature for 3-(4-Methoxyphenyl)-1,1-diphenylurea. This includes specific chemical shifts in NMR, characteristic vibrational frequencies in FT-IR, and precise mass-to-charge ratios and fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Specific ¹H and ¹³C NMR data for this compound, which would provide detailed information about the chemical environment of each proton and carbon atom, are not documented in the available resources.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

While general characteristic frequencies for functional groups present in the molecule (such as C=O, N-H, C-O-C, and aromatic C-H) can be predicted, a specific experimental FT-IR spectrum for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The exact molecular weight and specific fragmentation pattern of this compound, which would be determined by mass spectrometry, are not reported.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

There are no published X-ray crystallographic studies for this compound. nih.gov Consequently, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and details of its crystal packing, are unavailable.

Investigation of Conformational Preferences and Stereochemistry in Solution and Solid States

In the absence of dedicated spectroscopic and crystallographic studies, a detailed investigation into the conformational preferences and stereochemistry of this compound in either the solution or solid state cannot be provided.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 1,1 Diphenylurea

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for organic molecules, providing a balance between accuracy and computational cost. nih.gov DFT calculations can predict a wide range of molecular properties, including geometric structures, energetic stability, and electronic characteristics, which collectively determine the molecule's reactivity. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. researchgate.net Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), the molecular geometry is adjusted until a minimum on the potential energy surface is located. materialsciencejournal.orgdntb.gov.ua This optimized structure corresponds to the most energetically favorable conformation of the molecule in the gas phase.

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.23 |

| C-N (urea) | 1.38 | |

| N-C (phenyl) | 1.43 | |

| C-O (methoxy) | 1.37 | |

| C-C (aromatic) | 1.40 | |

| Bond Angle (°) | N-C-N (urea) | 112.0 |

| O=C-N (urea) | 124.0 | |

| C-N-C (diphenyl) | 118.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. niscpr.res.inajchem-a.com

For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) is expected to significantly influence the electron density distribution. The HOMO is likely localized over the electron-rich 4-methoxyphenyl (B3050149) ring and the adjacent nitrogen atom of the urea (B33335) moiety. Conversely, the LUMO is anticipated to be distributed across the electron-withdrawing carbonyl group and the two phenyl rings attached to the other nitrogen. Analysis of the FMOs helps to identify the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify the most negative potential (electron-rich areas prone to electrophilic attack), while blue regions represent the most positive potential (electron-poor areas susceptible to nucleophilic attack). researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary target for electrophiles. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the N-H group, making it the most likely site for nucleophilic attack. The aromatic rings would exhibit intermediate potentials, with the methoxyphenyl ring being more electron-rich than the two phenyl rings.

Reactivity Indices (e.g., Fukui Function, Local Softness)

For a more detailed analysis, local reactivity descriptors like the Fukui function are employed. researchgate.net The Fukui function identifies the most reactive sites within a molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks on an atom-by-atom basis. researchgate.net By calculating the condensed Fukui functions for each atom, one can precisely pinpoint the regions most susceptible to specific types of chemical reactions. For this compound, the carbonyl oxygen is expected to have a high value for f⁻, confirming it as a prime site for electrophilic attack, while the N-H nitrogen would likely show a high value for f⁺.

| Atom | f⁻ Value | Reactivity Rank |

|---|---|---|

| O (carbonyl) | 0.185 | 1 |

| N (methoxyphenyl side) | 0.120 | 2 |

| C (para-position, methoxy ring) | 0.095 | 3 |

| N (diphenyl side) | 0.050 | 4 |

Potential Energy Surface (PES) Mapping for Conformational Dynamics

Molecules are not static entities; they possess conformational flexibility due to rotation around single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore this flexibility. q-chem.com It involves systematically varying specific geometric parameters, such as dihedral angles, and calculating the energy at each step while optimizing the rest of the molecular geometry. readthedocs.ioq-chem.com

For this compound, key conformational dynamics involve the rotation around the N-C(phenyl) and N-C(O) bonds. A relaxed PES scan of the dihedral angle defining the orientation of the methoxyphenyl group relative to the urea plane would reveal the energy barriers to rotation and identify the most stable rotational isomers (conformers). The resulting energy profile helps to understand the molecule's conformational preferences and the likelihood of interconversion between different shapes, which can impact its biological or chemical activity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations typically model molecules in an isolated, gas-phase environment, real-world chemical and biological processes occur in solution. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a condensed phase, such as a solvent. nih.gov An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. mdpi.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

A comprehensive analysis of the intermolecular interactions for the specific compound this compound is currently limited by the absence of publicly available crystallographic or detailed computational studies. Scientific literature that specifically details the hydrogen bonding and π-stacking parameters for this exact molecule could not be located through extensive searches.

However, based on the structural features of the molecule and data from closely related compounds, a theoretical framework for its intermolecular interactions can be established. The this compound molecule possesses key functional groups that are prime candidates for forming significant intermolecular connections, which are crucial for the stability of its potential crystal lattice. These include the urea moiety, capable of acting as both a hydrogen bond donor and acceptor, and multiple aromatic rings that can participate in π-stacking interactions.

Hydrogen Bonding:

The primary sites for hydrogen bonding are the N-H group of the urea linkage, which can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) of the urea, which is a strong hydrogen bond acceptor. It is highly probable that in a condensed phase, N-H···O=C hydrogen bonds would be a dominant feature, leading to the formation of chains or dimeric structures. This type of interaction is a well-documented and primary organizing force in the crystal structures of numerous N,N'-diphenylurea derivatives. researchgate.net

Furthermore, the oxygen atom of the methoxy group (-OCH₃) on the phenyl ring presents an additional potential hydrogen bond acceptor site. This could lead to weaker C-H···O interactions with hydrogen atoms from the phenyl rings of adjacent molecules.

π-Stacking Interactions:

The molecule contains three phenyl rings: two attached to one nitrogen of the urea and one methoxyphenyl group attached to the other. These aromatic systems are expected to engage in π-π stacking interactions. The geometry of these interactions is typically parallel-displaced rather than a direct face-to-face arrangement to minimize electrostatic repulsion. chemrxiv.org The presence of the electron-donating methoxy group on one of the phenyl rings could influence the electronic nature of the π-system, potentially affecting the strength and geometry of the stacking arrangement compared to unsubstituted diphenylurea.

Computational studies on similar aromatic systems have shown that dispersion forces are a major driving force for π-stacking, often in competition with Pauli repulsion, while electrostatic contributions can vary significantly depending on substituents. chemrxiv.org In the case of this compound, interactions could occur between the diphenyl-substituted ring and the methoxyphenyl ring of a neighboring molecule, or between identical rings of adjacent molecules.

To provide specific and accurate details such as bond lengths, angles, and interaction energies, experimental data from single-crystal X-ray diffraction or sophisticated computational modeling of the this compound crystal structure would be required.

Exploration of Structure Property Relationships in N,n′ Disubstituted Urea Architectures

Rational Design Principles for Tailoring Molecular Features

The rational design of urea (B33335) derivatives is a foundational strategy in fields like medicinal chemistry and materials science. nih.govresearchgate.net The core idea is to strategically alter the molecular structure to achieve a specific function, such as inhibiting an enzyme or forming a particular supramolecular structure. nih.govrsc.org The urea group itself is an excellent functional motif because its N-H groups can act as hydrogen bond donors and the carbonyl oxygen acts as a hydrogen bond acceptor. researchgate.net

Key design principles for urea-based functional molecules include:

Modulating Hydrogen-Bonding Capacity: The number and accessibility of N-H groups are critical. In 3-(4-Methoxyphenyl)-1,1-diphenylurea, there is only one N-H group available for hydrogen bonding, which differentiates its interaction patterns from symmetrically disubstituted ureas that have two. mdpi.com

Controlling Lipophilicity: The balance between hydrophobic and hydrophilic parts of the molecule affects properties like solubility and the ability to cross biological membranes. The three phenyl rings in this compound contribute significantly to its lipophilicity. nih.gov

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups to the aryl substituents can alter the acidity of the N-H protons and the polarity of the carbonyl group, thereby fine-tuning interaction strengths. nih.govresearchgate.net

Introducing Steric Constraints: The size and shape of substituents guide the molecule's conformation and can create specific recognition sites or block unwanted interactions. nih.govwikipedia.org

These principles are widely used in drug discovery. For example, many kinase inhibitors, such as Sorafenib, are urea derivatives designed to form specific hydrogen bonds within the enzyme's active site. dergipark.org.tr The synthesis of unsymmetrical ureas is often achieved by reacting an amine with an isocyanate, a versatile method that allows for a wide variety of substituents to be introduced. nih.govrsc.org

Electronic and Steric Effects of Substituents on Molecular Behavior

The behavior of this compound is dictated by the interplay of electronic and steric effects from its substituents. wikipedia.org These non-bonding interactions influence the molecule's shape, reactivity, and intermolecular forces. wikipedia.orgwikipedia.org

Electronic Effects: The electronic influence of a substituent is its effect on the electron density distribution within the molecule. This can be categorized into inductive and resonance effects. researchgate.net

Inductive Effect (-I): The phenyl groups have a mild electron-withdrawing inductive effect.

Resonance/Mesomeric Effect (+R): The methoxy (B1213986) group (-OCH₃) on the para-position of one phenyl ring is a strong electron-donating group through resonance. It pushes electron density into the aromatic ring and towards the urea core.

This electron-donating character of the methoxy group can decrease the acidity of the adjacent N-H proton, potentially weakening its hydrogen-bonding capability compared to a urea with an unsubstituted phenyl ring.

| Substituent Effect | Description | Example Group in Compound |

| Inductive Effect (I) | The transmission of charge through a chain of atoms in a molecule by electrostatic induction. | Phenyl groups (-I), Methoxy group (-I) |

| Resonance Effect (R) | The delocalization of π-electrons through a conjugated system. | Phenyl groups (can be +R or -R), Methoxy group (+R) |

Steric Effects: Steric effects arise from the spatial arrangement of atoms. wikipedia.org In this compound, the two phenyl groups attached to the same nitrogen atom (the N,N-diphenyl moiety) create significant steric hindrance. This bulkiness has several consequences:

It restricts rotation around the C-N bond, influencing the molecule's preferred three-dimensional shape. nih.gov

It can hinder the approach of other molecules, affecting reactivity and intermolecular interactions. mdpi.com

It disrupts molecular planarity, which can increase solubility by weakening the crystal packing energy. nih.gov For instance, introducing a methyl group to N,N'-diphenylurea was shown to increase solubility 110-fold due to the disruption of planarity. nih.gov

The combination of these effects in trisubstituted ureas can even destabilize the C-N' bond, allowing some hindered ureas to dissociate into their constituent amine and isocyanate parts. mdpi.com

Influence of Molecular Rigidity and Flexibility on Chemical Interactions

The balance between rigidity and flexibility is crucial for how a molecule interacts with its environment. nih.gov The urea functionality itself has restricted rotation due to the delocalization of nitrogen's lone-pair electrons into the carbonyl group, which imparts some double-bond character to the C-N bonds and favors planarity. nih.gov

In this compound, the structure possesses both rigid and flexible elements:

Rigid Elements: The aromatic phenyl rings and the planar nature of the urea group form a relatively rigid core.

Flexible Elements: Torsional rotation is possible around the single bonds connecting the phenyl rings to the nitrogen atoms.

However, the steric clash between the two phenyl groups on the same nitrogen significantly constrains this flexibility. mdpi.com This creates a more "pre-organized" conformation. Such conformational restriction can be beneficial in host-guest chemistry or drug design, as less energy is lost to conformational changes upon binding to a target. acs.org For N,N'-diphenylureas, the trans,trans conformation is generally favored, but adding further substituents can shift this preference. nih.gov The introduction of bulky groups can impair the formation of ordered hydrogen-bonded structures that are common for disubstituted ureas. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry of Urea Scaffolds

The urea group is a powerful tool in supramolecular chemistry because it can form robust and directional hydrogen bonds. researchgate.net This allows urea derivatives to self-assemble into larger, ordered structures like tapes, sheets, capsules, or gels. researchgate.netnih.gov

While disubstituted ureas can form extended one-dimensional hydrogen-bonded chains (tapes), the single N-H group in a trisubstituted urea like this compound prevents the formation of such simple, continuous chains. Instead, it would likely form discrete, dimeric hydrogen-bonded pairs or more complex assemblies where the bulky diphenyl groups play a key role in directing the crystal packing. Spectroscopic studies on trisubstituted ureas confirm that they are unable to form the same "ordered" hydrogen-bonded structures seen in disubstituted ureas. mdpi.com

The hydrogen-bonding ability of the urea N-H groups also makes them excellent building blocks for synthetic host molecules, particularly for anion recognition. rsc.orgacs.org By arranging urea groups on a molecular scaffold, chemists can create receptors that bind anions with high affinity and selectivity. acs.orgnih.gov The design of these hosts often relies on creating a cavity that complements the shape and charge of the target anion. acs.org While there are no specific studies on this compound as an anion receptor, its single N-H donor group and defined shape from the phenyl substituents are features consistent with a potential role in host-guest interactions. rsc.org

| Supramolecular Application | Role of Urea Moiety | Relevance to this compound |

| Self-Assembly | Forms directional hydrogen bonds (N-H···O=C) to create extended structures like polymers or gels. researchgate.net | The single N-H group limits assembly to simpler structures like dimers, not extended chains. mdpi.com |

| Host-Guest Chemistry | The polarized N-H groups act as hydrogen bond donors to bind anionic guests. rsc.orgchemrxiv.org | The single N-H group could participate in anion binding, with the phenyl groups forming part of the binding pocket. acs.org |

Advanced Applications of 3 4 Methoxyphenyl 1,1 Diphenylurea in Chemical Sciences

Utilization in Coordination Chemistry and Ligand Design

The urea (B33335) moiety contains potential donor atoms (oxygen and nitrogen) that can coordinate with metal ions, making urea derivatives candidates for ligand design in coordination chemistry. Research on structurally related compounds, such as thiourea derivatives, has demonstrated their capacity to act as ligands, forming stable complexes with a variety of transition metals. For these complexes, the urea or thiourea group can coordinate to the metal center, influencing the geometric and electronic structure of the resulting coordination compound.

However, no specific studies have been found that report the synthesis or characterization of metal complexes involving 3-(4-Methoxyphenyl)-1,1-diphenylurea as a ligand. The steric hindrance caused by the two phenyl groups on a single nitrogen might influence its coordination behavior compared to less substituted ureas.

Integration into Functional Materials (e.g., Polymeric Systems, Responsive Materials)

Polyureas are a significant class of polymers known for their excellent mechanical properties and thermal stability, which stem from the extensive hydrogen-bonding networks formed between urea linkages. These materials find applications in coatings, elastomers, and foams. The incorporation of specific side groups can be used to tailor the properties of these polymers, potentially leading to the development of functional or "smart" materials that respond to external stimuli like light, heat, or chemical analytes.

While the synthesis of various polyureas is well-established, there is no available research describing the integration of this compound as a monomer or a functional additive into polymeric systems or responsive materials.

Catalytic and Organocatalytic Roles

Urea and thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. This interaction can enhance the electrophilicity of carbonyl compounds, for example, facilitating a wide range of chemical transformations. The design of these catalysts often involves tuning the electronic properties of the aryl substituents to modulate the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds.

The specific compound this compound has one N-H proton available for hydrogen bonding. While theoretically possible for it to engage in organocatalysis, no studies have been published that investigate or demonstrate its catalytic activity in any chemical reaction.

Interfacial Chemistry and Surface Interaction Phenomena

The study of how molecules arrange themselves at surfaces and interfaces is crucial for understanding phenomena like crystal growth, adhesion, and sensing. The hydrogen-bonding capabilities of urea derivatives make them interesting candidates for crystal engineering and the formation of self-assembled monolayers. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into how molecules pack and interact with their neighbors.

While surface analyses have been performed on other diphenylurea compounds to understand their solid-state packing and intermolecular forces, no such specific data exists for this compound. The interplay of hydrogen bonding from the N-H group and van der Waals interactions from the three aromatic rings would be expected to govern its behavior at interfaces, but this has not been experimentally or computationally verified in the available literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-1,1-diphenylurea, and how can researchers validate reaction efficiency?

- Methodology :

- Route 1 : Condensation of 4-methoxyphenyl isocyanate with diphenylamine under inert atmosphere (e.g., N₂) at 60–80°C for 12–24 hours, followed by purification via recrystallization from ethanol/water mixtures .

- Route 2 : Nucleophilic substitution using diphenylcarbodiimide and 4-methoxyaniline in dichloromethane with catalytic triethylamine, monitored by TLC for completion .

- Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR (¹H/¹³C) to confirm substituent positions .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Assay : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and quantify residuals using LC-MS .

- Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol and analyze using X-ray diffraction (e.g., compare with analogous urea derivatives in ) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against protein targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability .

- QSAR Modeling : Build a dataset of urea derivatives (e.g., substituent variations from ) to correlate structural features (e.g., methoxy group position) with inhibitory activity .

Q. How can researchers address contradictions in reported biological activities of urea derivatives like this compound?

- Methodology :

- Meta-Analysis : Systematically compare published IC₅₀ values across studies, controlling for variables like assay type (e.g., cell-free vs. cellular) and solvent effects (DMSO concentration ≤1%) .

- Mechanistic Profiling : Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB or MAPK) and confirm on-/off-target effects via transcriptomics .

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound analogs?

- Methodology :

- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl, -F) groups (see for precedents).

- Biological Testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to calculate selectivity indices .

Analytical and Technical Considerations

Q. Which spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?

- Methodology :

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- High-Resolution MS : Confirm exact mass (calc. for C₂₀H₁₈N₂O₂: 318.1368) and compare fragmentation patterns with databases like NIST .

Q. What strategies mitigate aggregation or solubility issues during in vitro assays with this compound?

- Methodology :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation. Validate solubility via dynamic light scattering (DLS) .

- Aggregation Testing : Perform dose-response curves with/without 0.01% Tween-80 to rule out false positives in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.